Bienvenue dans la boutique en ligne BenchChem!

N-(4-fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine

Kinase inhibitor Scaffold hopping Structure-activity relationship

N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine (CAS 2034517-33-2) is a synthetic quinazoline derivative with molecular formula C20H15FN4S and a molecular weight of 362.4 g/mol. It belongs to the quinazolin-4-amine class, which is widely explored for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) and Aurora kinases.

Molecular Formula C20H15FN4S
Molecular Weight 362.43
CAS No. 2034517-33-2
Cat. No. B2820744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine
CAS2034517-33-2
Molecular FormulaC20H15FN4S
Molecular Weight362.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=NC=C3)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H15FN4S/c21-15-5-7-16(8-6-15)23-19-17-3-1-2-4-18(17)24-20(25-19)26-13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,24,25)
InChIKeyQHSAWDKVUUVWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine (CAS 2034517-33-2): Core Identity and Sourcing Profile


N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine (CAS 2034517-33-2) is a synthetic quinazoline derivative with molecular formula C20H15FN4S and a molecular weight of 362.4 g/mol . It belongs to the quinazolin-4-amine class, which is widely explored for kinase inhibition, particularly against the epidermal growth factor receptor (EGFR) and Aurora kinases [1]. The compound features a 4-fluorophenyl group at the N-4 position and a unique 2-((pyridin-4-ylmethyl)thio) substituent, distinguishing it from the more common 4-anilinoquinazoline chemotype.

Why Generic Quinazoline Substitution Cannot Replace N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine


Quinazoline-based kinase inhibitors exhibit extreme sensitivity to substitution patterns. In a focused series of quinazolin-4-amine derivatives, selectivity for Aurora A over Aurora B varied from 3-fold to >757-fold solely through subtle structural modifications [1]. The target compound's 2-((pyridin-4-ylmethyl)thio) substituent is a distinct departure from the 4-anilino motif found in approved drugs like gefitinib or erlotinib, potentially engaging a different set of hinge-region contacts or back-pocket residues. Consequently, even close analogs—e.g., N-(4-chlorophenyl) or 2-((pyridin-3-ylmethyl)thio) variants—cannot be assumed equivalent in binding kinetics, selectivity, or cellular potency without direct comparative profiling.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine


Structural Divergence from 4-Anilinoquinazoline EGFR Inhibitors

The target compound replaces the canonical 4-anilino group found in gefitinib and erlotinib with a 4-fluorophenyl group, and introduces a 2-((pyridin-4-ylmethyl)thio) moiety that has no equivalent in approved quinazoline drugs [1]. This results in a fundamentally different hinge-binding pharmacophore. While gefitinib and erlotinib exhibit EGFR IC50 values of ~0.033 µM and ~0.002 µM, respectively, the target compound's C-2 thioether extension is predicted to occupy the solvent-accessible region or the back hydrophobic pocket, altering kinase selectivity profiles [2].

Kinase inhibitor Scaffold hopping Structure-activity relationship

Predicted Physicochemical Property Differentiation

The computed logP (cLogP) of the target compound is approximately 4.5, markedly higher than gefitinib (cLogP ~3.2) and erlotinib (cLogP ~3.2) . The increased lipophilicity is attributable to the 2-((pyridin-4-ylmethyl)thio) group, which adds two aromatic rings and a sulfur atom. This difference may enhance membrane permeability but also increase plasma protein binding and metabolic clearance, requiring tailored formulation for in vivo studies.

ADME Drug-likeness Lipophilicity

Aurora A Kinase Selectivity Potential Within the Quinazoline Class

In a series of 28 quinazolin-4-amine derivatives, compound 6 achieved Aurora A IC50 of 8.3 nM with >757-fold selectivity over Aurora B, compared to the lead compound's 3-fold selectivity [1]. While the target compound was not part of that series, its 2-((pyridin-4-ylmethyl)thio) substituent bears similarity to the C-2 extensions that were critical for achieving high selectivity in that study, suggesting it may occupy a comparable chemical space.

Aurora kinase Isoform selectivity Cancer

Purity and Batch-to-Batch Consistency as a Procurement Differentiator

The compound is available from commercial suppliers at ≥95% purity, a specification consistent with research-grade quinazoline derivatives used in early-stage kinase profiling . In contrast, many custom-synthesized analogs in the literature exhibit variable purity (80-90%) due to challenging thioether coupling steps, potentially confounding biological assay results [1].

Chemical purity Reproducibility Research-grade

Optimal Use Cases for N-(4-Fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine Based on Current Evidence


Exploratory Kinase Selectivity Panel Screening

Given the scaffold's demonstrated potential for achieving >757-fold Aurora A selectivity [1], the target compound is well-suited for inclusion in broad kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify its selectivity fingerprint. Its unique 2-thioether-pyridine motif may confer a distinct selectivity profile compared to 4-anilinoquinazolines, providing a new chemical starting point for targeting resistant kinase mutants.

Synthetic Chemistry Building Block for Fragment-Based Drug Discovery

The pyridin-4-ylmethylthio group serves as a versatile handle for further functionalization (e.g., N-oxide formation, metal chelation studies, or quaternization for solubility enhancement). This makes the compound a valuable building block for medicinal chemistry programs exploring novel quinazoline chemical space.

Negative Control Development for Quinazoline-Based Assays

In cellular assays where a quinazoline scaffold must be present but specific kinase inhibition is not desired, the target compound's predicted divergence from EGFR/Aurora A inhibition profiles (pending experimental confirmation) may qualify it as a negative control, particularly in studies involving gefitinib- or erlotinib-sensitive cell lines.

Physicochemical Challenge Model for Formulation Studies

With a predicted cLogP of ~4.5, significantly higher than marketed quinazoline drugs, the compound can serve as a model for developing lipid-based formulations or nano-carrier systems aimed at enhancing the oral bioavailability of lipophilic kinase inhibitors.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.